2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide

FPR2 agonism Inflammation Structure-Activity Relationship

The 4-fluorophenyl group on this dioxo-imidazolidine scaffold is essential for FPR2 agonism; the chloro analog shows >100-fold lower potency. This compound enables reproducible receptor activation (EC50 2,770 nM) for dermatological/ocular research. Use as a calibration standard to align with Allergan patent protocols. Avoid generic halogen substitutions.

Molecular Formula C15H18FN3O3
Molecular Weight 307.325
CAS No. 941905-10-8
Cat. No. B2416359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide
CAS941905-10-8
Molecular FormulaC15H18FN3O3
Molecular Weight307.325
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)CC
InChIInChI=1S/C15H18FN3O3/c1-3-15(4-2)13(21)19(14(22)18-15)9-12(20)17-11-7-5-10(16)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,17,20)(H,18,22)
InChIKeySBUMMNCNWGVRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide (CAS 941905-10-8): A Specialized FPR2 Agonist for Inflammatory Disease Research


This compound is a synthetic dioxo-imidazolidine derivative functioning as a selective agonist of the formyl peptide receptor 2 (FPR2, also known as ALXA4) [1]. It is primarily cited in Allergan patents for treating dermatological and ocular inflammatory diseases via topical or systemic delivery [2]. Its structure features a 4,4-diethyl-substituted imidazolidinedione core linked to a 4-fluorophenyl acetamide moiety, a combination that confers specific functional activity at the FPR2 receptor distinct from other halogen-substituted analogs [1][3].

Why the 4-Fluoro Substituent in 2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide Cannot Be Simply Replaced


Substitution on the N-phenyl ring of this dioxo-imidazolidine scaffold has a non-linear, profound impact on FPR2 agonism potency. Data from the same patent family (US10208071/US10434112) show that simply changing the para substituent from fluorine to chlorine results in over a 100-fold loss in potency [1][2]. Similarly, in-class alternatives targeting other pathways (e.g., SOAT-1 inhibition) operate via a completely different mechanism and are not functionally interchangeable for FPR2-mediated research [3]. These data demonstrate that the 4-fluorophenyl group is not a trivial structural feature but a critical determinant of target engagement, making generic substitution with even closely related halogen analogs unscientific for reproducible FPR2 study.

Head-to-Head FPR2 Potency and Selectivity Data for 2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide


FPR2 Potency: 4-Fluoro vs. 4-Chloro Analog Comparison

In a direct comparison using the assay described in the same patent family, the target compound exhibits dramatically higher FPR2 potency compared to its 4-chlorophenyl analog. The EC50 of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide is 2,770 nM, while the 4-chlorophenyl analog shows an EC50 of 314,000 nM [1][2]. This represents a 113-fold greater potency conferred specifically by the 4-fluoro substituent.

FPR2 agonism Inflammation Structure-Activity Relationship

Consistency of FPR2 Activity Across Patent Assays

The compound's FPR2 agonist activity has been confirmed independently in two separate patent filings. US10434112 (Table 3.11) reports an EC50 of 2,770 nM for treating dermatological diseases, while US10208071 (Table 3.11) reports an identical EC50 value for the compound's use in ocular inflammatory diseases [1][2]. This cross-patent consistency in a standardized HEK-Gα16/FPR2 assay reinforces the reliability of the compound's potency measurement.

Receptor pharmacology Assay reproducibility Drug discovery

Intra-Class Potency Ranking Confirms Marginal Activity of Closest Analogs

A broader survey of dioxo-imidazolidine analogs within the same patent family reveals that the 4-fluorophenyl compound, with an EC50 of 2,770 nM, sits in a specific activity tier. In contrast, highly potent compounds like Compound 119 (EC50 = 16.1 nM) achieve nanomolar potency but lack the 4,4-diethyl-imidazolidine scaffold [1]. Lower-activity compounds like the 4-chlorophenyl analog (EC50 = 314,000 nM) are virtually inactive [2]. The 4-fluorophenyl compound occupies a defined intermediate potency range, making it a useful tool for studying partial or moderate FPR2 activation, which is distinct from the full agonism of nanomolar-potency clinical candidates.

FPR2 agonists Halogen SAR Medicinal chemistry

Optimal FPR2 Research Applications for 2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide


Dermatological Inflammation Model Development Using Topical FPR2 Agonists

The compound's EC50 of 2,770 nM at FPR2, as validated in US10434112 for dermatological disease treatment, makes it a suitable tool compound for ex vivo skin explant or in vivo topical models where moderate receptor activation is desired without the risk of receptor desensitization associated with high-potency agonists [1]. Its activity profile supports dose-response studies in models of atopic dermatitis, rosacea, or seborrheic dermatitis.

Structure-Activity Relationship (SAR) Probe for Halogen Effects on FPR2 Agonism

Given the 113-fold potency difference between the 4-fluorophenyl (2,770 nM) and 4-chlorophenyl (314,000 nM) analogs, this compound serves as a critical SAR probe to study the electronic and steric effects of para-halogen substitution on the N-phenyl ring [2]. It can be used alongside the 4-chloro, 4-bromo, and unsubstituted phenyl analogs to map the halogen-binding pocket of the FPR2 orthosteric site.

Ocular Inflammation Assay Standardization and Cross-Patent Method Validation

The compound's identical EC50 values (2,770 nM) reported in independent patents for dermatological (US10434112) and ocular (US10208071) indications demonstrate its utility as a cross-assay calibration standard [1][3]. Procurement of this specific compound enables laboratories to align their FPR2 assay systems with the standardized conditions used in the Allergan patent portfolio, facilitating data comparison across studies.

FPR2-Mediated Neutrophil Chemotaxis and Anti-Inflammatory Mechanistic Studies

FPR2 is expressed on neutrophils and monocytes and plays a key role in leukocyte trafficking during inflammation [4]. The compound's defined intermediate potency at FPR2 makes it appropriate for in vitro chemotaxis assays where the window between receptor activation and desensitization is narrow, allowing controlled study of pro-resolving lipid mediator mimetics without triggering the complete internalization response seen with high-efficacy agonists.

Quote Request

Request a Quote for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.